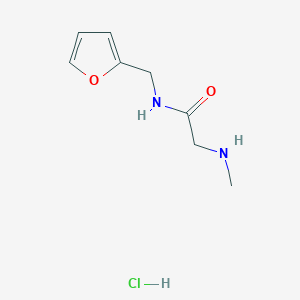![molecular formula C14H21Cl2NO B1420902 4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride CAS No. 1185297-40-8](/img/structure/B1420902.png)
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride
Übersicht
Beschreibung
“4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C14H20ClNO•HCl . It has a molecular weight of 290.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20ClNO.ClH/c1-10-7-13(8-11(2)14(10)15)17-9-12-3-5-16-6-4-12;/h7-8,12,16H,3-6,9H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Metabolic Activity in Obese Rats
A study observed that chronic administration of a related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, led to reduced food intake and weight gain in obese rats. It also increased free fatty acid concentration in these rats (Massicot, Steiner, & Godfroid, 1985).
Potential Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, structurally related to the compound , have been characterized by X-ray powder diffraction as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Influence on Feeding Behavior
3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, a similar compound, was tested for its effect on feeding behavior, suggesting an influence on the satiety center and obesity in mice (Massicot, Thuillier, & Godfroid, 1984).
Thermogenic Effect in Rats
Another study on a closely related compound, (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine hydrochloride, revealed its thermogenic effects in normal rats, showing increased energy expenditure and resting oxygen consumption (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Pharmaceutical Applications
Paroxetine hydrochloride, a phenylpiperidine derivative, is structurally related and is a selective serotonin reuptake inhibitor, indicating potential pharmaceutical applications (Germann, Ma, Han, & Tikhomirova, 2013).
Synthesis and Stereochemistry
Research on diastereoisomeric 1,3-dimethylpiperidin-4-ols, related in structure, provides insights into the synthesis and stereochemistry of similar compounds (Casy & Jeffery, 1972).
Biological Activities
2,6-diaryl-3-methyl-4-piperidone derivatives, structurally similar, have been synthesized and screened for various biological activities, offering a perspective on the potential applications of related compounds (Rameshkumar et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(4-chloro-3,5-dimethylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-10-7-13(8-11(2)14(10)15)17-9-12-3-5-16-6-4-12;/h7-8,12,16H,3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRQARUMSVJFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1420820.png)


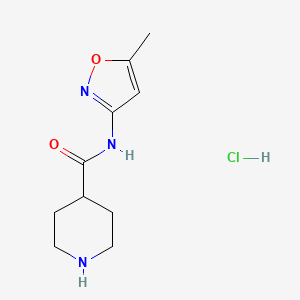
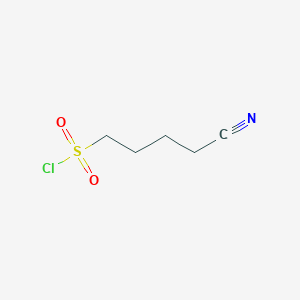
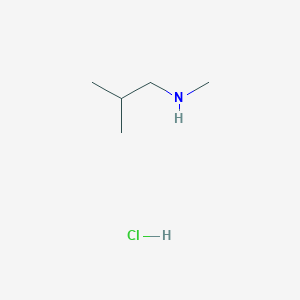

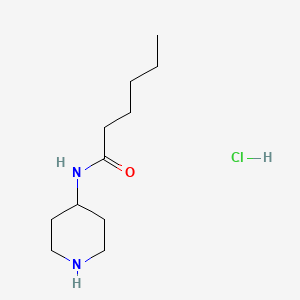
![2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1420831.png)
![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1420834.png)
![3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid](/img/structure/B1420835.png)


